Cas no 1804855-38-6 (2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)

2-(フルオロメチル)-6-ヨード-5-(トリフルオロメトキシ)ピリジン-3-カルボキシアルデヒドは、高度に官能基化されたピリジン誘導体であり、有機合成における重要な中間体として利用されます。この化合物は、フッ素原子とトリフルオロメトキシ基を有するため、高い電子求引性を示し、医薬品や農薬の開発において有用な骨格を提供します。特に、ヨード基はパラジウムカップリング反応などの交差結合反応に適しており、多様な変換が可能です。アルデヒド基はさらに誘導体化が容易で、さまざまな生物活性化合物の合成に応用できます。その特異的な構造特性から、創薬化学や材料科学分野での活用が期待されています。

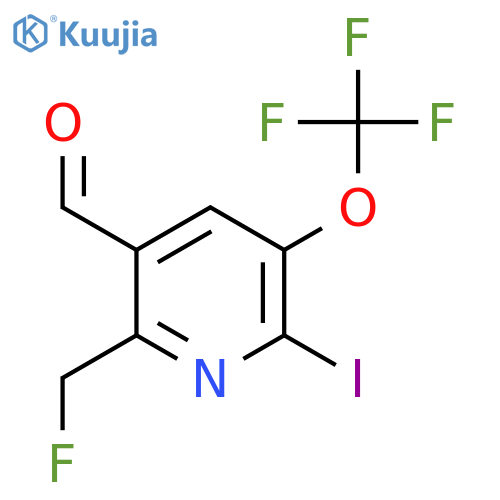

1804855-38-6 structure

商品名:2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde

CAS番号:1804855-38-6

MF:C8H4F4INO2

メガワット:349.020948410034

CID:4839025

2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde

-

- インチ: 1S/C8H4F4INO2/c9-2-5-4(3-15)1-6(7(13)14-5)16-8(10,11)12/h1,3H,2H2

- InChIKey: JWDJCEYRSIXPDQ-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(C=O)C(CF)=N1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 251

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029087250-1g |

2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde |

1804855-38-6 | 97% | 1g |

$1,519.80 | 2022-04-01 |

2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

1804855-38-6 (2-(Fluoromethyl)-6-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde) 関連製品

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量